molecular formula C8H7ClO3 B15124733 2-(2-Chloro-5-hydroxyphenyl)acetic acid

2-(2-Chloro-5-hydroxyphenyl)acetic acid

Cat. No.: B15124733
M. Wt: 186.59 g/mol
InChI Key: JLMBBFGJOUUCTB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically uses chlorine gas in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It acts as an agonist of metabotropic glutamate receptors, particularly mGluR5. This interaction leads to the potentiation of depolarization in hippocampal neurons, which is induced through NMDA receptor activation. The compound’s effects on these receptors are crucial for its potential therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7ClO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

JLMBBFGJOUUCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)Cl

Origin of Product

United States

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